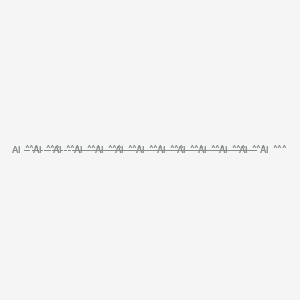

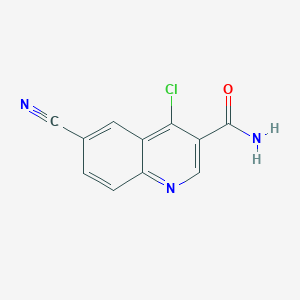

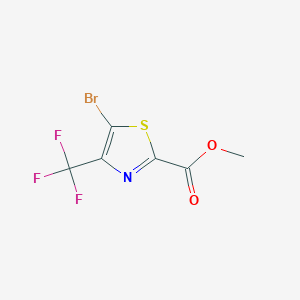

![molecular formula C9H6ClN3O2 B1504144 4-chloro-2-méthoxycarbonylpyrido[3,4-d]pyrimidine CAS No. 1220039-65-5](/img/structure/B1504144.png)

4-chloro-2-méthoxycarbonylpyrido[3,4-d]pyrimidine

Vue d'ensemble

Description

Methyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate is a useful research compound. Its molecular formula is C9H6ClN3O2 and its molecular weight is 223.61 g/mol. The purity is usually 95%.

BenchChem offers high-quality Methyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

1. Antagonistes du récepteur humain de la chimiokine CXCR2 Les pyrido[3,4-d]pyrimidines ont été explorées comme antagonistes du récepteur humain de la chimiokine CXCR2 . La signalisation CXCR2 surexprimée est observée dans de nombreuses maladies inflammatoires, auto-immunes et neurodégénératives, ainsi que dans le cancer. Par conséquent, l'antagonisme de CXCR2 est une stratégie thérapeutique prometteuse pour le traitement de ces troubles .

Synthèse de pyrimidines fusionnées

Le composé est utilisé dans la synthèse d'aldéhydes o-aminopyrimidines et de cétones o-aminopyrimidines, qui sont des précurseurs de pyrimidines fusionnées . Celles-ci incluent les pyrido[2,3-d]pyrimidines, les pyrimido[4,5-d]pyrimidines, les pyrazolo-[3,4-d]pyrimidines, les quinazolines, et d'autres .

Activité anticancéreuse

Certains composés pyrazolo[3,4-d]pyrimidines, qui peuvent être synthétisés en utilisant le composé, ont montré une activité anticancéreuse significative contre des lignées cellulaires de cancer du sein .

Potentiel thérapeutique

Les dérivés de pyridopyrimidine, y compris les pyrido[3,4-d]pyrimidines, ont montré un intérêt thérapeutique et ont été approuvés pour une utilisation comme thérapeutiques . Ils sont utilisés sur plusieurs cibles thérapeutiques et ont un large spectre d'activité biologique .

Échafaudages d'inhibiteurs de kinases

Le composé peut être utilisé dans la synthèse de pyrimidines fusionnées comme échafaudages d'inhibiteurs de kinases . Ceci élargit la portée des pyrimidines fusionnées dans le développement de nouveaux médicaments .

Inhibition de la prolifération cellulaire

Le composé peut être utilisé dans la synthèse de dérivés qui ont montré une inhibition de la prolifération cellulaire avec certaines lignées cellulaires de cancer humain .

Mécanisme D'action

Target of Action

Pyrido[3,4-d]pyrimidines are known to interact with a variety of biological targets. For instance, some derivatives have been found to inhibit the vascular endothelial growth factor (VEGF)/kinase insert domain-containing receptor (KDR) and platelet-derived growth factor (PDGF) receptor .

Mode of Action

The mode of action of pyrido[3,4-d]pyrimidines can vary depending on the specific derivative and its target. In the case of VEGF/KDR and PDGF receptors, these compounds likely work by inhibiting the tyrosine kinase activity of these receptors, thereby disrupting signal transduction pathways .

Biochemical Pathways

The inhibition of VEGF/KDR and PDGF receptors can affect multiple biochemical pathways, particularly those involved in cell proliferation and angiogenesis. This can lead to a decrease in tumor growth and metastasis in cancerous cells .

Pharmacokinetics

The pharmacokinetic properties of pyrido[3,4-d]pyrimidines can vary widely depending on the specific compound. Factors such as lipophilicity can influence how easily these compounds can diffuse into cells .

Result of Action

The result of the action of pyrido[3,4-d]pyrimidines can include decreased cell proliferation and angiogenesis, which can lead to a reduction in tumor growth and metastasis .

Action Environment

The action of pyrido[3,4-d]pyrimidines can be influenced by various environmental factors. For example, the presence of certain halogens such as bromine has been found to generally favor antitubercular activity over other halogens such as chlorine and fluorine .

Analyse Biochimique

Biochemical Properties

Methyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation . The compound binds to the active site of CDK2, inhibiting its activity and thereby affecting cell proliferation. Additionally, it interacts with other proteins and biomolecules involved in cellular signaling pathways, contributing to its potential as an anticancer agent .

Cellular Effects

Methyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate exerts various effects on different types of cells and cellular processes. It has been observed to inhibit the proliferation of cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells . The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce apoptosis in cancer cells by altering the expression of pro-apoptotic and anti-apoptotic genes .

Molecular Mechanism

The molecular mechanism of action of Methyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate involves its binding interactions with biomolecules and enzyme inhibition. The compound binds to the active site of CDK2, forming hydrogen bonds with key amino acid residues, which leads to the inhibition of CDK2 activity . This inhibition disrupts the phosphorylation of target proteins, ultimately affecting cell cycle progression and inducing apoptosis in cancer cells . Additionally, the compound may influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate have been studied over time to assess its stability, degradation, and long-term impact on cellular function. The compound has demonstrated stability under various conditions, maintaining its inhibitory activity over extended periods . Long-term studies have shown that it can induce sustained changes in cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of Methyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity with minimal toxicity . At higher doses, it may cause adverse effects, including toxicity to normal cells and tissues . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing significant toxicity .

Metabolic Pathways

Methyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism results in the formation of active metabolites that contribute to its biological activity. The compound’s metabolic pathways also influence its pharmacokinetics, including its absorption, distribution, and elimination .

Transport and Distribution

Within cells and tissues, Methyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it exerts its biological effects. The compound’s distribution is influenced by its lipophilicity, allowing it to diffuse across cell membranes and accumulate in specific cellular compartments .

Subcellular Localization

The subcellular localization of Methyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it interacts with target biomolecules . Post-translational modifications and targeting signals play a role in its localization, ensuring that it reaches the appropriate sites to exert its effects . This localization is essential for its inhibitory activity against CDK2 and other enzymes involved in cellular processes .

Propriétés

IUPAC Name |

methyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN3O2/c1-15-9(14)8-12-6-4-11-3-2-5(6)7(10)13-8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYOTXZCWBGAGRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC2=C(C=CN=C2)C(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20680964 | |

| Record name | Methyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20680964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220039-65-5 | |

| Record name | Methyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220039-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20680964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

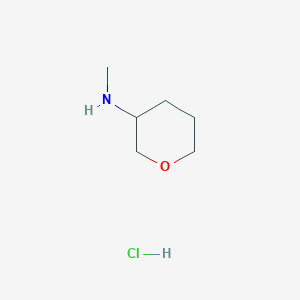

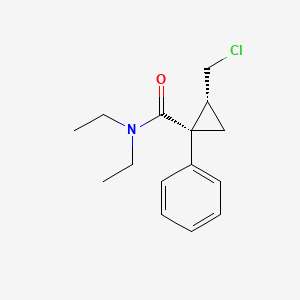

![Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl propyl phosphate](/img/structure/B1504083.png)

![[(2R)-2,3-Bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)propyl] [1,1,2,2-tetradeuterio-2-[tris(trideuteriomethyl)azaniumyl]ethyl] phosphate](/img/structure/B1504084.png)